4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine

Medicinal Chemistry ADME Prediction Physicochemical Profiling

This 4-ethoxypiperidinyl-pyrimidine is a differentiated scaffold for kinase-targeted libraries. The 4-ethoxy group elevates TPSA to 38.25 Ų (vs. 29.02 Ų for unsubstituted analogs), making it ideal for peripheral target programs while the 4-chloro handle enables parallel SNAr diversification. Sourcing the unsubstituted piperidine analog introduces an uncontrolled variable in your SAR. Specify ≥98% purity to ensure reaction fidelity; this compound ships under ambient conditions and stores at 2–8°C. Pre-classified GHS07 hazards (H302-H315-H319-H335) streamline EH&S integration.

Molecular Formula C12H18ClN3O
Molecular Weight 255.74 g/mol
CAS No. 1490083-36-7
Cat. No. B1467449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine
CAS1490083-36-7
Molecular FormulaC12H18ClN3O
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESCCOC1CCN(CC1)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C12H18ClN3O/c1-3-17-10-4-6-16(7-5-10)12-8-11(13)14-9(2)15-12/h8,10H,3-7H2,1-2H3
InChIKeyDVTOAJVLISOFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine (CAS 1490083-36-7): Physicochemical Profile and Sourcing Baseline for Research Procurement


4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine is a trisubstituted pyrimidine derivative with a molecular formula of C12H18ClN3O and a molecular weight of 255.74 g/mol . The compound features a 2-methylpyrimidine core bearing a chlorine atom at the 4-position and a 4-ethoxypiperidin-1-yl substituent at the 6-position, placing it within a class of heterocyclic building blocks utilized in medicinal chemistry for the synthesis of kinase-targeted libraries and other bioactive molecule programs [1]. Commercially, it is available at ≥98% purity from multiple suppliers, with recommended storage at 2–8°C under dry, sealed conditions . Its computed topological polar surface area (TPSA) of 38.25 Ų and calculated LogP of 2.44 distinguish it from simpler piperidinyl-pyrimidine analogs, offering a distinct polarity/lipophilicity profile for structure-activity relationship (SAR) exploration .

Why Generic Substitution Fails: Structural and Physicochemical Non-Equivalence of 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine Relative to Core Analogs


Within the 4-chloro-2-methyl-6-(piperidin-1-yl)pyrimidine scaffold family, substitution at the piperidine 4-position is not a silent modification. The 4-ethoxy group on the piperidine ring of this compound introduces a hydrogen-bond acceptor that is absent in the unsubstituted piperidine parent (CAS 94052-15-0) and fundamentally alters the electronic and steric character of the molecule . While the core scaffold's 4-chloro substituent serves as a common synthetic handle for nucleophilic aromatic substitution (SNAr) across the entire class, the 4-ethoxypiperidine moiety adds 9.23 Ų to the TPSA and two additional rotatable bonds, shifting the compound's conformational landscape, solubility profile, and potential target engagement geometry in ways that cannot be replicated by simpler alkyl- or halo-substituted piperidine analogs . This means that a procurement decision based on scaffold similarity alone—without accounting for the specific 4-ethoxy substitution—will introduce an uncontrolled variable into any downstream SAR study, library enumeration, or pharmacological assay.

Quantitative Differentiation Evidence for 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine: Head-to-Head and Cross-Study Comparisons with Closest Analogs


Elevated Topological Polar Surface Area (TPSA) Relative to Unsubstituted Piperidine Analog

The target compound exhibits a computed TPSA of 38.25 Ų, which is 9.23 Ų higher than the 29.02 Ų recorded for the direct unsubstituted piperidine analog 4-chloro-2-methyl-6-(piperidin-1-yl)pyrimidine (CAS 94052-15-0) . This 31.8% increase is attributable to the ether oxygen in the 4-ethoxy substituent, which adds one H-bond acceptor (total H-acceptors: 4 vs. 3 for the comparator) .

Medicinal Chemistry ADME Prediction Physicochemical Profiling

Lipophilicity Preservation Despite Increased Polarity: LogP Comparison

Despite the higher TPSA and additional oxygen atom, the calculated LogP of the target compound (2.44) is nearly identical to that of the unsubstituted piperidine analog (2.43, CAS 94052-15-0) . This indicates that the ethyl portion of the ethoxy group compensates for the polar oxygen, maintaining overall lipophilicity while adding a strategically positioned H-bond acceptor . A third-party logP calculation for the comparator reports a value of 2.49, further confirming that the two compounds fall within a negligible logP difference of ≤0.05 units [1].

Lipophilicity Drug Design Physicochemical Profiling

Increased Conformational Flexibility with Three Rotatable Bonds vs. One in the Unsubstituted Analog

The target compound possesses 3 rotatable bonds, compared to only 1 rotatable bond for the unsubstituted piperidine analog (CAS 94052-15-0) . The two additional rotatable bonds arise from the ethoxy side chain (C–O–C–C torsion and ring–O–C–C torsion), increasing the conformational degrees of freedom accessible to the molecule in solution and upon target binding .

Conformational Analysis Molecular Recognition Entropy

Solid-State Handling: Absence of Melting Point Suggests Liquid or Amorphous Physical Form vs. Crystalline Comparator

The unsubstituted piperidine analog (CAS 94052-15-0) is a solid with a reported melting point of 66–68°C [1]. In contrast, no melting point is reported for the target compound across multiple vendor datasheets, and the compound is described only by storage conditions (sealed dry, 2–8°C), which is consistent with a liquid or low-melting solid . This difference in physical form impacts handling, weighing accuracy, and formulation into assay-ready plates.

Formulation Science Analytical Chemistry Procurement Specifications

GHS Hazard Classification: Acute Toxicity Profile Differentiated from Non-Ethoxy Analogs

The target compound carries GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This full acute toxicity warning profile distinguishes it from the unsubstituted piperidine analog, which carries only a generic 'Warning' pictogram without the full suite of H-phrases catalogued across multiple datasheets . The presence of the ethoxy group may contribute to this differentiated hazard profile, although a direct causal attribution cannot be made without specific toxicological studies.

Safety Assessment Lab Safety Procurement Risk Management

Synthetic Utility: 4-Chloro Group Retention Provides SNAr Derivatization Handle Across Scaffold Class

The 4-chloro substituent on the pyrimidine ring is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine nitrogens. This is a class-level feature shared by all 4-chloro-2-methyl-6-(piperidin-1-yl)pyrimidine analogs and is central to their use as building blocks . The target compound retains this reactivity while offering the differentiated 4-ethoxypiperidine pharmacophore at position 6. Patent literature confirms the broad utility of 4-chloro-2-methylpyrimidine scaffolds in synthesizing kinase inhibitors and antiproliferative agents via SNAr diversification [1]. However, no direct comparative reactivity data (e.g., relative rates of SNAr with specific nucleophiles) were identified for the target compound vs. its analogs, so this evidence is classified as class-level inference.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Application Scenarios for 4-Chloro-6-(4-ethoxypiperidin-1-yl)-2-methylpyrimidine: Evidence-Backed Procurement Decision Guide


Kinase-Focused Library Synthesis Requiring a Non-CNS-Penetrant Scaffold

The elevated TPSA of 38.25 Ų (vs. 29.02 Ų for the unsubstituted piperidine analog) positions this compound as a preferred building block for synthesizing kinase inhibitor libraries intended for peripheral targets . Compounds with TPSA > 140 Ų are generally excluded from the CNS; the ethoxypiperidine moiety contributes a head start toward this threshold without requiring additional polar substitutions that might compromise target affinity. The retained 4-chloro handle allows parallel diversification with amine libraries. Procurement should specify the ≥98% purity grade to minimize byproduct interference in SNAr reactions.

Fragment-Based Screening with Balanced Polarity and Flexibility

With a molecular weight of 255.74 Da and 3 rotatable bonds, this compound sits at the upper boundary of fragment-like space (Rule of Three: MW < 300, rotatable bonds ≤ 3, LogP ≤ 3) . The ethoxy group provides a unique H-bond acceptor vector that is absent in the simpler piperidine analog (H-acceptors: 4 vs. 3) . This makes it suitable for fragment-based screening campaigns targeting proteins with flexible binding sites, where the compound's conformational adaptability may enable detection of binding modes not accessible to more rigid fragment libraries. Researchers should prepare DMSO stock solutions given the compound's likely liquid or amorphous physical form, using freshly opened vials stored at 2–8°C to ensure integrity .

Solubility-Optimized Intermediate for Parallel Medicinal Chemistry

The compound's LogP of 2.44, combined with its elevated TPSA relative to non-oxygenated analogs, suggests improved aqueous solubility compared to analogs with comparable LogP but lower TPSA . This is a key consideration for reaction conditions in parallel synthesis where aqueous or biphasic solvent systems are employed. The absence of a crystalline melting point and the recommended 2–8°C storage further indicate that this compound may be handled as a liquid or low-melting solid, which simplifies automated liquid handling in parallel synthesis platforms but requires verification of gravimetric accuracy for solid dispensing . Labs should confirm physical form upon receipt and adjust their standard operating procedures accordingly.

Selective Chemical Probe Development Requiring Full GHS Safety Workflow Integration

The catalogued GHS07 hazard classification (H302-H315-H319-H335) mandates specific personal protective equipment (PPE), engineering controls, and waste disposal protocols that differ from the more minimal hazard profile of the unsubstituted piperidine analog . For CROs and pharma hit-to-lead groups operating under strict EH&S workflows, this pre-classification eliminates the need for in-house hazard assessment and enables immediate integration into existing chemical registry systems. Procurement teams should verify that the supplier's certificate of analysis (CoA) includes explicit hazard documentation matching these H-phrases to satisfy institutional chemical hygiene plan requirements.

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